5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-amine
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Overview
Description
5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-amine is a compound belonging to the class of 1,2,3-triazolesThe 1,2,3-triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-amine typically involves a [3+2] cycloaddition reaction between an azide and an alkyneThe reaction conditions usually involve the use of a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of triazole derivatives with reduced functional groups.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of cancer, diabetes, and infectious diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
1-Methyl-1H-1,2,3-triazole: A simpler triazole derivative with similar chemical properties.
5-Cyclopentyl-1H-1,2,3-triazole: Lacks the methyl group but retains the cyclopentyl ring.
1,2,3-Triazole: The parent compound of the triazole family.
Uniqueness: 5-Cyclopentyl-1-methyl-1H-1,2,3-triazol-4-amine is unique due to the presence of both the cyclopentyl and methyl groups, which enhance its stability and reactivity. These structural features make it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C8H14N4 |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-cyclopentyl-1-methyltriazol-4-amine |
InChI |
InChI=1S/C8H14N4/c1-12-7(8(9)10-11-12)6-4-2-3-5-6/h6H,2-5,9H2,1H3 |
InChI Key |
KBKNXTGMDDQRJK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)N)C2CCCC2 |
Origin of Product |
United States |
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